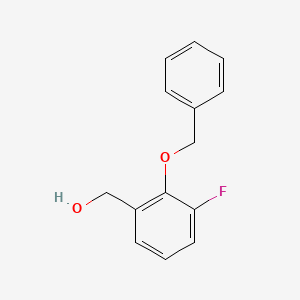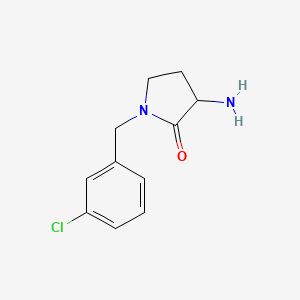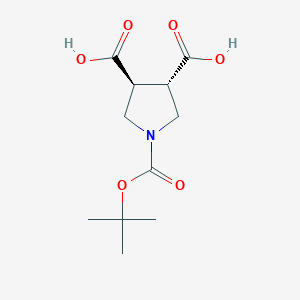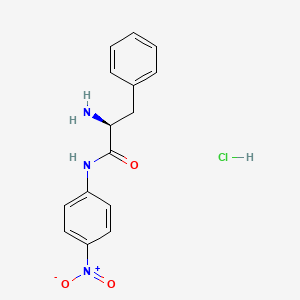
2-Benzyloxy-3-fluorobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyloxy-3-fluorobenzyl alcohol is a chemical compound with the molecular formula C14H13FO2 . It has an average mass of 232.250 Da and a monoisotopic mass of 232.089951 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has freely rotating bonds and its polar surface area is 29 Å .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a flash point of 172.7±21.6 °C . It has a molar refractivity of 63.9±0.3 cm3 and a molar volume of 192.2±3.0 cm3 .科学的研究の応用
2-Benzyloxy-3-fluorobenzyl alcohol has been studied for its potential applications in a variety of scientific research areas. In organic synthesis, this compound is used as a reagent in the synthesis of other compounds, such as amino acids and peptides. In pharmacology, this compound has been studied as a potential drug target, as it has been found to interact with proteins and enzymes involved in drug metabolism. In biochemistry, this compound has been studied for its ability to interact with enzymes, proteins, and DNA.
作用機序
2-Benzyloxy-3-fluorobenzyl alcohol is believed to interact with proteins and enzymes through a process called covalent bonding. This process involves the formation of a covalent bond between the this compound molecule and the protein or enzyme. This bond is formed when the electrons in the this compound molecule are attracted to the electrons in the protein or enzyme. This bond can then alter the structure of the protein or enzyme, resulting in a change in its function.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can bind to proteins and enzymes involved in drug metabolism, which can affect the rate at which drugs are metabolized in the body. In addition, this compound has been found to interact with DNA, which can affect the expression of certain genes. Furthermore, this compound has been found to interact with enzymes involved in energy production, which can affect the body's energy levels.
実験室実験の利点と制限
2-Benzyloxy-3-fluorobenzyl alcohol has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. This compound is a readily available compound that can be easily synthesized in the lab. In addition, this compound is a relatively stable compound that is not easily degraded by heat or light. However, this compound is a relatively volatile compound, which can make it difficult to work with in the lab. Furthermore, this compound has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
2-Benzyloxy-3-fluorobenzyl alcohol has potential applications in a variety of scientific research areas. Further studies are needed to explore the potential therapeutic applications of this compound, such as its use as a drug target in pharmacology. In addition, further studies are needed to explore the biochemical and physiological effects of this compound, such as its potential to interact with proteins and enzymes involved in drug metabolism. Furthermore, further studies are needed to explore the potential of this compound as a reagent in organic synthesis, as well as its ability to interact with DNA. Finally, further studies are needed to explore the advantages and limitations of this compound for lab experiments.
合成法
2-Benzyloxy-3-fluorobenzyl alcohol can be synthesized through a reaction of 3-fluorobenzaldehyde and 2-benzyloxyethanol using an acid catalyst, such as sulfuric acid. This reaction is a condensation reaction, which involves the formation of a carbon-carbon bond between the two molecules. The reaction is carried out at a temperature of 80°C and the reaction time is typically between 1-2 hours. The yield of the reaction is typically about 80%.
Safety and Hazards
特性
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGUZEDVAZYDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)


![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)


![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)


